(E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is an organic compound that features a conjugated system with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves a multi-step process. One common method starts with the bromination of 3,4-dimethoxyaniline to obtain 3-bromo-4,5-dimethoxyaniline. This intermediate is then subjected to a Heck reaction with 2-aminobenzaldehyde to form the desired product. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The conjugated system can also participate in electron transfer processes, affecting cellular pathways and biochemical reactions.
Properties
CAS No. |
5391-70-8 |
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Molecular Formula |
C17H16BrNO4 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-9-11(8-13(18)16(15)23-2)12(17(20)21)7-10-5-3-4-6-14(10)19/h3-9H,19H2,1-2H3,(H,20,21)/b12-7+ |
InChI Key |
XMHSSYYKBDBYIO-KPKJPENVSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C(=C\C2=CC=CC=C2N)/C(=O)O)Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=CC2=CC=CC=C2N)C(=O)O)Br)OC |
Origin of Product |
United States |
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